molecular formula C12H17N3O3S B4692686 4-METHANESULFONYL-N-PHENYLPIPERAZINE-1-CARBOXAMIDE

4-METHANESULFONYL-N-PHENYLPIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4692686
M. Wt: 283.35 g/mol
InChI Key: NCKXLZQKJBRWAO-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-N-PHENYLPIPERAZINE-1-CARBOXAMIDE is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a methanesulfonyl group attached to a phenylpiperazine carboxamide backbone. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-METHANESULFONYL-N-PHENYLPIPERAZINE-1-CARBOXAMIDE typically involves the reaction of methanesulfonyl chloride with N-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: 4-METHANESULFONYL-N-PHENYLPIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfone derivatives, amines, and substituted piperazine carboxamides .

Scientific Research Applications

4-METHANESULFONYL-N-PHENYLPIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-N-PHENYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-(METHYLSULFONYL)-N-PHENYLPIPERAZINE-1-CARBOXAMIDE
  • 1-(METHYLSULFONYL)-4-PHENYLPIPERAZINE

Comparison: 4-METHANESULFONYL-N-PHENYLPIPERAZINE-1-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the methanesulfonyl group. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the methanesulfonyl group can influence the compound’s reactivity and its interaction with biological targets .

Properties

IUPAC Name

4-methylsulfonyl-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-19(17,18)15-9-7-14(8-10-15)12(16)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKXLZQKJBRWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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